
2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This specific compound features a bromine atom attached to a phenyl ring, which is fused to a dihydro-benzofuran moiety, and a carboxylic acid methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester typically involves multiple steps:
Formation of Benzofuran Ring: The dihydro-benzofuran ring can be synthesized through a cyclization reaction, often involving a palladium-catalyzed coupling reaction.
Esterification: The carboxylic acid group is converted to its methyl ester form using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro-benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester: Lacks the bromine atom, which may result in different biological activities and reactivity.
2-(2-Chloro-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester:
Uniqueness
The presence of the bromine atom in 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
851777-30-5 |
|---|---|
Fórmula molecular |
C16H13BrO3 |
Peso molecular |
333.18 g/mol |
Nombre IUPAC |
methyl 2-(2-bromophenyl)-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C16H13BrO3/c1-19-16(18)10-6-7-14-11(8-10)9-15(20-14)12-4-2-3-5-13(12)17/h2-8,15H,9H2,1H3 |
Clave InChI |
VWHHWLMRPXKRKT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)OC(C2)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
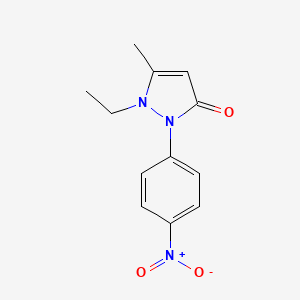

![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
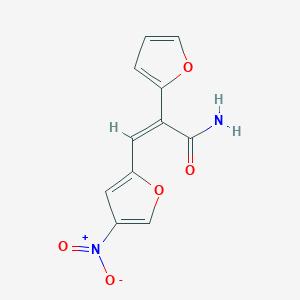
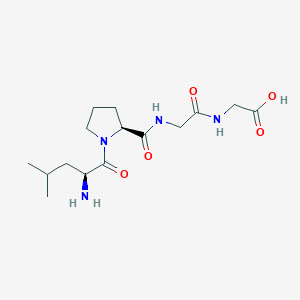
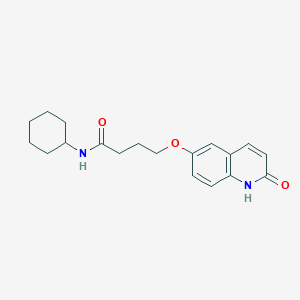
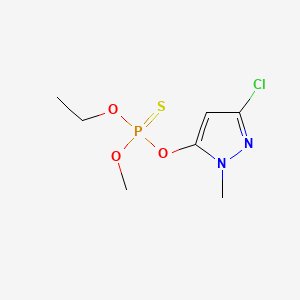
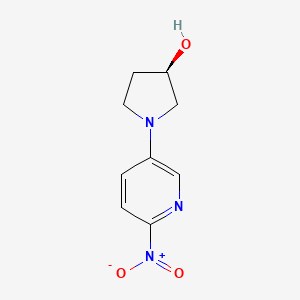
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
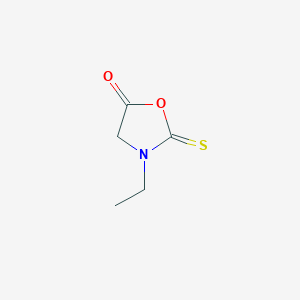
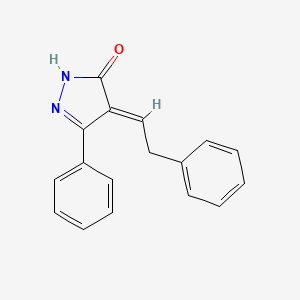
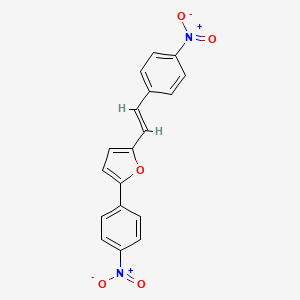
![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
